molecular formula C9H10BrNO2 B1627060 Methyl 2-(4-amino-3-bromophenyl)acetate CAS No. 209809-20-1

Methyl 2-(4-amino-3-bromophenyl)acetate

Cat. No. B1627060
Key on ui cas rn: 209809-20-1
M. Wt: 244.08 g/mol
InChI Key: QGUPVNRGRHPHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179819B2

Procedure details

A mixture of methyl 3-bromo-4-nitrophenylacetate (14.8 g, 53.8 mmol), reduced iron powder (9.62 g, 172 mmol), AcONa.3H2O (7.32 g, 53.8 mmol) and AcOH (20.0 ml) in MeOH/H2O (150/600 ml) was heated at 90° C. for 1 h. After cooled to room temperature, the reaction mixture was filtered through Celite and the filtered cake was washed with MeOH. The combined filtrate were evaporated and extracted with EtOAc. The extracts were washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was chromatographed on silica gel [400 g, CHCl3/EtOAc (20/1)] to give methyl 4-amino-3-bromophenylacetate (9.01 g, 69%) as a brown oil. 1H-NMR (CDCl3) δ 3.48 (s, 2H), 3.68 (s, 3H), 4.05 (br, 2H), 6.69 (d, J=8.3 Hz, 1H), 7.00 (dd, J=8.1, 2.0 Hz, 1H), 7.32 (d, J=2.0 Hz, 1H).
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
9.62 g
Type
reactant
Reaction Step One
Name
AcONa.3H2O
Quantity
7.32 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.C(O[Na])(C)=O.O.O.O.CC(O)=O>CO.O>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])=[CH:3][C:2]=1[Br:1] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1[N+](=O)[O-])CC(=O)OC
Name
reduced iron
Quantity
9.62 g
Type
reactant
Smiles
Name
AcONa.3H2O
Quantity
7.32 g
Type
reactant
Smiles
C(=O)(C)O[Na].O.O.O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the filtered cake was washed with MeOH
CUSTOM
Type
CUSTOM
Details
The combined filtrate were evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel [400 g, CHCl3/EtOAc (20/1)]

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.01 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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